molecular formula C18H22N2O2 B11318551 3,5,5-triethyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione

3,5,5-triethyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11318551
M. Wt: 298.4 g/mol
InChI Key: MFAKEZBGWCMQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5-triethyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with three ethyl groups and a dihydrobenzo[h]quinazoline core, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-triethyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one with various nucleophiles such as alkali metal alkoxides, piperazine, or 2-sulfanylethanol . The reaction conditions often include the use of solvents like anhydrous pyridine and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5,5-triethyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups at various positions on the quinazoline ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-triethyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its three ethyl groups and dihydrobenzo[h]quinazoline core make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

3,5,5-triethyl-1,6-dihydrobenzo[h]quinazoline-2,4-dione

InChI

InChI=1S/C18H22N2O2/c1-4-18(5-2)11-12-9-7-8-10-13(12)15-14(18)16(21)20(6-3)17(22)19-15/h7-10H,4-6,11H2,1-3H3,(H,19,22)

InChI Key

MFAKEZBGWCMQEW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=O)N3)CC)CC

Origin of Product

United States

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